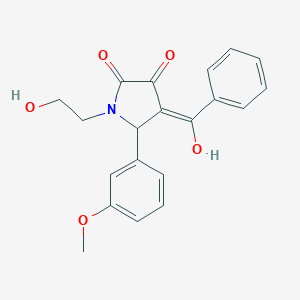![molecular formula C14H16ClNO3 B247165 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B247165.png)
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. This compound is structurally similar to the psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC), and interacts with the same receptors in the brain. However, unlike THC, CP 47,497 is not naturally occurring and has been synthesized in the laboratory.
Mécanisme D'action
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 acts as a full agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. Upon binding to these receptors, 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 activates a cascade of signaling events that modulate various physiological processes. The exact mechanism of action of 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 is still not fully understood, but it is thought to involve the modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 has been shown to have a range of biochemical and physiological effects, including analgesia, hypothermia, sedation, and appetite stimulation. These effects are mediated through the activation of CB1 receptors in the brain and peripheral tissues. 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 has also been shown to have anti-inflammatory and neuroprotective effects, which may have therapeutic implications for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 has several advantages as a tool in scientific research. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 is also stable and can be easily synthesized in the laboratory. However, there are also limitations to the use of 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 in scientific research. Its effects on the endocannabinoid system may not fully replicate the effects of natural cannabinoids, and its potency and selectivity may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research involving 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497. One area of interest is the development of new drugs targeting the endocannabinoid system for various diseases, such as pain, inflammation, and neurodegenerative disorders. Another area of research is the development of new synthetic cannabinoids with improved pharmacological properties and reduced side effects. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the brain and peripheral tissues.
Méthodes De Synthèse
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves a series of reactions, including the formation of a spirocyclic intermediate, followed by chlorination and cyclization to form the final product. The synthesis of 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 is a complex process and requires specialized equipment and expertise.
Applications De Recherche Scientifique
5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 has been used extensively in scientific research to study the endocannabinoid system, which is involved in various physiological processes such as pain, appetite, mood, and memory. 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 is a potent agonist of the cannabinoid receptors CB1 and CB2, and its effects on these receptors have been studied in vitro and in vivo. 5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one 47,497 has also been used as a tool in the development of new drugs targeting the endocannabinoid system.
Propriétés
Formule moléculaire |
C14H16ClNO3 |
|---|---|
Poids moléculaire |
281.73 g/mol |
Nom IUPAC |
5//'-chloro-1//'-(2-methylpropyl)spiro[1,3-dioxolane-2,3//'-indole]-2//'-one |
InChI |
InChI=1S/C14H16ClNO3/c1-9(2)8-16-12-4-3-10(15)7-11(12)14(13(16)17)18-5-6-19-14/h3-4,7,9H,5-6,8H2,1-2H3 |
Clé InChI |
LUUSONOSGXDJMW-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCO3 |
SMILES canonique |
CC(C)CN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B247082.png)

![(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B247084.png)


![ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247092.png)
![ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247094.png)
![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247098.png)
![ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247100.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247102.png)
![ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247103.png)
![ethyl 4-(3-(2-furyl)-4-[4-(methoxycarbonyl)phenyl]-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247104.png)
![1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247106.png)